2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester
CAS No.: 2106385-89-9
Cat. No.: VC2778877
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2106385-89-9 |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate |
| Standard InChI | InChI=1S/C10H15NO2/c1-3-13-10(12)8(2)7-9-5-4-6-11-9/h4-6,8,11H,3,7H2,1-2H3 |
| Standard InChI Key | BLWSAKPYLYBSDM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)CC1=CC=CN1 |
| Canonical SMILES | CCOC(=O)C(C)CC1=CC=CN1 |
Introduction
Overview of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid Ethyl Ester
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester is a chemical compound with the molecular formula and a CAS number of 2106385-89-9. This compound is classified as an ethyl ester derivative of propionic acid, featuring a pyrrole ring that contributes to its unique chemical properties. The structure of the compound is significant for its potential applications in pharmaceuticals and organic synthesis.
Synthesis and Reactions
The synthesis of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester typically involves the reaction between 2-methylpropanoic acid and pyrrole derivatives under acidic or basic conditions, often utilizing coupling agents to facilitate the formation of the ester bond.
Reaction Mechanism
The reaction mechanism generally follows these steps:
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Activation of the Acid: The carboxylic acid is activated through protonation or by using coupling agents.
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Nucleophilic Attack: The nitrogen in the pyrrole acts as a nucleophile, attacking the carbonyl carbon of the activated acid.
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Formation of the Ester: The subsequent elimination of water leads to the formation of the ethyl ester.
Pharmaceutical Applications
Due to its structural characteristics, this compound may exhibit biological activity, making it a candidate for further research in drug development, particularly in areas related to neurochemistry and anti-inflammatory agents.
Industrial Applications
The compound can be utilized in various industrial applications, including:
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Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
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Flavor and Fragrance Industry: Potential use in formulations due to its aromatic properties.
Health Risks
While specific studies on this compound are sparse, related compounds have been evaluated for their toxicological profiles, indicating that careful handling and risk assessments are necessary when working with similar substances.
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